molecular formula C20H20N2OS B2791121 Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797562-24-3

Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2791121
CAS No.: 1797562-24-3
M. Wt: 336.45
InChI Key: MJHXHWJZATVNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone can be approached through various routes. One common method involves the reaction of indolizine derivatives with thiazepane precursors under specific conditions. For instance, the use of transition metal-catalyzed reactions and oxidative coupling has been reported to achieve the desired substitution patterns . Industrial production methods often involve scalable processes that ensure high yield and purity, such as continuous flow synthesis .

Mechanism of Action

The mechanism of action of Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The indolizine moiety can bind to various receptors and enzymes, modulating their activity. The thiazepane ring may enhance the compound’s binding affinity and selectivity . These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .

Properties

IUPAC Name

indolizin-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-20(17-14-18-8-4-5-10-22(18)15-17)21-11-9-19(24-13-12-21)16-6-2-1-3-7-16/h1-8,10,14-15,19H,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHXHWJZATVNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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